2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol
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Overview
Description
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol is an organosulfur compound that features a phenolic core substituted with benzylsulfanyl groups and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol typically involves the nucleophilic substitution of geminal dihalides with thiolates. One common method is the reaction of 2,6-dihalophenol with benzyl mercaptan under basic conditions to form the desired dithioether . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol undergoes several types of chemical reactions:
Oxidation: The sulfur atoms in the benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Esters or ethers of the phenolic hydroxyl group.
Scientific Research Applications
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Investigated for its antimicrobial properties, given the presence of the nitro group which is known to exhibit biological activity.
Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol exerts its effects is primarily through its ability to form complexes with metal ions. The sulfur atoms in the benzylsulfanyl groups can coordinate with metal centers, while the phenolic hydroxyl and nitro groups can participate in hydrogen bonding and other interactions . These interactions can influence the reactivity and stability of the resulting complexes.
Comparison with Similar Compounds
Similar Compounds
2-[Bis(benzylsulfanyl)methyl]-6-methoxyphenol: Similar structure but with a methoxy group instead of a nitro group.
4-Nitrophenyl-bis(benzylsulfanyl)methane: Similar structure but lacks the phenolic hydroxyl group.
Uniqueness
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol is unique due to the combination of its phenolic hydroxyl group, nitro group, and benzylsulfanyl groups. This combination allows for diverse reactivity and the ability to form stable complexes with metal ions, making it a versatile compound in coordination chemistry and other applications.
Properties
CAS No. |
61151-13-1 |
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Molecular Formula |
C22H21NO3S2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2,6-bis(benzylsulfanylmethyl)-4-nitrophenol |
InChI |
InChI=1S/C22H21NO3S2/c24-22-19(15-27-13-17-7-3-1-4-8-17)11-21(23(25)26)12-20(22)16-28-14-18-9-5-2-6-10-18/h1-12,24H,13-16H2 |
InChI Key |
WCRPRMFLCUCUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC(=CC(=C2O)CSCC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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